molecular formula C10H8BrNO2S2 B3050854 (5Z)-5-[(5-Bromo-2-furyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 292075-95-7

(5Z)-5-[(5-Bromo-2-furyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3050854
CAS No.: 292075-95-7
M. Wt: 318.2 g/mol
InChI Key: QJWUMQNCKKFBRE-UHFFFAOYSA-N
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Description

“(5Z)-5-[(5-Bromo-2-furyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one” is a chemical compound with the CAS Number: 292075-95-7. It has a molecular weight of 318.22 . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8BrNO2S2/c1-2-12-9(13)7(16-10(12)15)5-6-3-4-8(11)14-6/h3-5H,2H2,1H3/b7-5- . This code provides a specific description of the molecule’s structure, including the positions of the atoms and the connectivity between them.


Physical and Chemical Properties Analysis

This compound is solid at room temperature . It has a molecular weight of 318.22 .

Scientific Research Applications

Apoptosis Signal-Regulating Kinase 1 Inhibition

Increased activity of apoptosis signal-regulating kinase 1 (ASK1) is linked to various human disorders. Novel ASK1 inhibitor scaffolds, closely related to the compound , have been identified, showing potential pharmaceutical applications. These compounds, including derivatives of 5-(5-Phenyl-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-one, were synthesized and evaluated for their ability to inhibit human protein kinase ASK1, revealing significant inhibitory effects with IC50 values as low as 0.2 μM. This highlights the compound's potential in the development of treatments for diseases associated with ASK1 activity (Volynets et al., 2013).

Antimicrobial Activity

Research into the antimicrobial properties of related thiazolidin-4-one derivatives has been conducted, focusing on the synthesis and evaluation of compounds for their antimicrobial efficacy. Certain derivatives, particularly those with specific substituents, have demonstrated activity, indicating the potential use of the core structure of (5Z)-5-[(5-Bromo-2-furyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one in developing new antimicrobial agents (Цялковский et al., 2005).

GSK-3 Inhibition

The synthesis of bis(2-thioxothiazolidin-4-one) derivatives, including structures related to the compound of interest, has been explored for their potential as GSK-3 inhibitors. These compounds were prepared under microwave conditions and represent a novel approach in the search for effective GSK-3 inhibitors, which are relevant in the treatment of various diseases, including neurological disorders and diabetes (Kamila & Biehl, 2012).

Anticancer and Antioxidant Activities

Novel thiazolidin-4-one derivatives have been synthesized and evaluated for their anticancer and antioxidant activities. These compounds, which share structural similarities with this compound, have demonstrated significant potential in both fields, highlighting the versatility and therapeutic promise of this chemical scaffold (Saied et al., 2019).

Properties

IUPAC Name

5-[(5-bromofuran-2-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S2/c1-2-12-9(13)7(16-10(12)15)5-6-3-4-8(11)14-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWUMQNCKKFBRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(O2)Br)SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361514
Record name 5-[(5-bromofuran-2-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292075-95-7
Record name 5-[(5-bromofuran-2-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-[(5-Bromo-2-furyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5Z)-5-[(5-Bromo-2-furyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

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